Boc-D-pyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Boc-D-pyr-OH can be synthesized through the following steps :
Reaction of Pyroglutamic Acid with tert-Butyl Alcohol and Dimethylformamide: Pyroglutamic acid is reacted with tert-butyl alcohol and dimethylformamide under suitable temperature conditions.
Crystallization and Purification: The target product is obtained through crystallization and purification steps.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, solvent ratios, and purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Boc-D-pyr-OH undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in peptide synthesis where the Boc group is removed to expose the amino group for further reactions.
Hydrolysis: The compound can undergo hydrolysis to remove the Boc protecting group, yielding D-pyroglutamic acid.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid or trifluoroacetic acid is often used to remove the Boc protecting group.
Basic Conditions: Sodium hydroxide or other bases can be used for deprotection under specific conditions.
Major Products Formed:
D-pyroglutamic acid: Formed after the removal of the Boc protecting group.
Scientific Research Applications
Boc-D-pyr-OH has a wide range of applications in scientific research, including :
Chemistry: Used as an intermediate in the synthesis of various peptides and peptide-based drugs.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide hormones and bioactive peptides with therapeutic potential.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-D-pyr-OH primarily involves its role as a protecting group in peptide synthesis . The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired synthesis, the Boc group is removed under acidic or basic conditions to yield the free amino group .
Comparison with Similar Compounds
N-Boc-L-pyroglutamic acid: Similar in structure but differs in the stereochemistry of the pyroglutamic acid moiety.
N-Boc-4-hydroxy-L-pyrrolidine lactone: Another Boc-protected compound used in peptide synthesis.
Uniqueness: Boc-D-pyr-OH is unique due to its specific stereochemistry, making it particularly useful in the synthesis of D-configured peptides and peptide-based drugs . Its stability and ease of removal under mild conditions make it a preferred choice for protecting the amino group during complex synthetic processes .
Properties
Molecular Formula |
C10H14NO5- |
---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/p-1/t6-/m1/s1 |
InChI Key |
MJLQPFJGZTYCMH-ZCFIWIBFSA-M |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)[O-] |
Origin of Product |
United States |
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